molecular formula C17H16BrNO4S B2850535 3-(2H-1,3-benzodioxol-5-yl)-1-(2-bromobenzenesulfonyl)pyrrolidine CAS No. 2034563-47-6

3-(2H-1,3-benzodioxol-5-yl)-1-(2-bromobenzenesulfonyl)pyrrolidine

Cat. No.: B2850535
CAS No.: 2034563-47-6
M. Wt: 410.28
InChI Key: AYAVNSIBHDGCBW-UHFFFAOYSA-N
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Description

3-(2H-1,3-benzodioxol-5-yl)-1-(2-bromobenzenesulfonyl)pyrrolidine is a complex organic compound that features a benzodioxole ring, a bromophenyl sulfonyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-1-(2-bromobenzenesulfonyl)pyrrolidine typically involves multi-step organic reactions. One common route includes the formation of the benzodioxole ring followed by the introduction of the bromophenyl sulfonyl group and the pyrrolidine ring. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-benzodioxol-5-yl)-1-(2-bromobenzenesulfonyl)pyrrolidine can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromophenyl group allows for substitution reactions, where the bromine atom can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-1-(2-bromophenyl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO4S/c18-14-3-1-2-4-17(14)24(20,21)19-8-7-13(10-19)12-5-6-15-16(9-12)23-11-22-15/h1-6,9,13H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYAVNSIBHDGCBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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